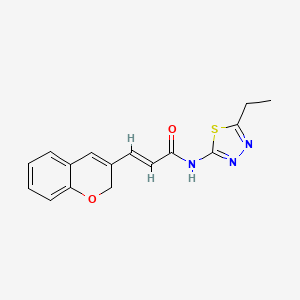

(E)-3-(2H-chromen-3-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide

Description

(E)-3-(2H-chromen-3-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide is a synthetic small molecule featuring a chromene (benzopyran) moiety linked via an (E)-acrylamide bridge to a 5-ethyl-substituted 1,3,4-thiadiazole ring. Chromene derivatives are known for diverse biological activities, including anticancer and anti-inflammatory effects, while 1,3,4-thiadiazoles are recognized for their metabolic stability and role in drug design . The acrylamide linker enhances structural rigidity and facilitates interactions with biological targets through hydrogen bonding and π-π stacking.

Properties

IUPAC Name |

(E)-3-(2H-chromen-3-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S/c1-2-15-18-19-16(22-15)17-14(20)8-7-11-9-12-5-3-4-6-13(12)21-10-11/h3-9H,2,10H2,1H3,(H,17,19,20)/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVJQYKINLMDDAQ-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NC(=O)C=CC2=CC3=CC=CC=C3OC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=NN=C(S1)NC(=O)/C=C/C2=CC3=CC=CC=C3OC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-3-(2H-chromen-3-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide is a derivative of thiadiazole and chromen, which has garnered attention for its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound based on recent research findings.

Synthesis

The synthesis of this compound involves several steps that typically include the formation of the chromen moiety followed by the introduction of the thiadiazole group. The reaction conditions often utilize microwave irradiation to enhance yields and reduce reaction times.

Anticancer Activity

Recent studies have demonstrated that compounds containing the thiadiazole moiety exhibit significant anticancer properties. For instance, a related compound with a similar structure showed promising cytotoxic activity against various cancer cell lines:

| Compound | Cell Line | IC50 (mmol/L) |

|---|---|---|

| 4y | MCF-7 | 0.084 ± 0.020 |

| 4y | A549 | 0.034 ± 0.008 |

These findings suggest that this compound may also exhibit similar or enhanced anticancer activity due to its structural features .

The anticancer effects are attributed to several mechanisms:

- Inhibition of Angiogenesis : Compounds related to this structure have been shown to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis.

- Aromatase Inhibition : The aromatase inhibitory activity was evaluated for similar compounds, indicating potential use in hormone-dependent cancers .

- Cell Cycle Arrest : Studies suggest that these compounds may induce cell cycle arrest in cancer cells, leading to reduced proliferation.

Anti-inflammatory Activity

In addition to anticancer properties, derivatives of thiadiazole have demonstrated anti-inflammatory activity. A study reported that certain thiadiazole derivatives exhibited effective anti-inflammatory properties comparable to standard drugs . The specific pathways involved include inhibition of pro-inflammatory cytokines and modulation of immune responses.

Case Studies

- Thiadiazole Derivatives : A series of novel N-(1,3,4-thiadiazol-2-yl)furan derivatives were tested for antiproliferative activities against breast (MCF-7) and colon (HCT-116) cancer cell lines. The results indicated significant selectivity and potency in inhibiting cancer cell growth .

- Comparison with Standard Drugs : In comparative studies with cisplatin and doxorubicin as reference drugs, compounds related to the target structure showed competitive IC50 values, suggesting potential as viable alternatives in cancer therapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Chromen-3-yl vs. Aromatic Substituents

- Compound in : (2E)-N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-[4-(hexyloxy)-3-methoxyphenyl]acrylamide replaces the chromene ring with a 4-hexyloxy-3-methoxyphenyl group.

- Target Compound : The chromene moiety introduces a fused bicyclic system, which may improve binding to hydrophobic pockets in enzymes (e.g., kinases or cytochrome P450 isoforms) compared to simpler aryl groups .

Thiadiazole Modifications

- Compound 4y (): N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide features a bis-thiadiazole structure with a p-tolylamino group. This modification results in potent anticancer activity (IC50 = 0.034–0.084 mmol L⁻¹ against A549 and MCF7 cells), attributed to enhanced hydrogen bonding and aromatic interactions .

- Target Compound : The 5-ethyl group on the thiadiazole provides steric simplicity, which may reduce metabolic degradation compared to bulkier substituents .

Anticancer Potential

- Chromene Derivatives : Chromenes (e.g., coumarins) exhibit anticancer activity via topoisomerase inhibition and apoptosis induction. While direct data for the target compound are unavailable, structural analogs like compound 7f () with a 4-hydroxy-3-methoxyphenyl group show pro-apoptotic effects .

- Thiadiazole-Acrylamide Hybrids: Compound 4y () demonstrates nanomolar-range IC50 values, suggesting that the acrylamide-thiadiazole scaffold is critical for cytotoxicity. The target compound’s chromene-thiadiazole combination may synergize these effects .

Physicochemical and Spectroscopic Properties

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for (E)-3-(2H-chromen-3-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide, and how can reaction conditions be optimized?

- Answer : The compound can be synthesized via condensation reactions between chromene-derived acryloyl intermediates and 5-ethyl-1,3,4-thiadiazol-2-amine. Key steps include:

- Precursor preparation : Use of ethyl-substituted thiadiazole precursors (e.g., via POCl3-mediated cyclization of thiosemicarbazides) .

- Acrylamide formation : Reaction under reflux in ethanol or DMF with catalytic acid/base to promote amide bond formation .

- Optimization : Adjusting solvent polarity (e.g., DMSO for solubility), temperature (80–100°C), and stoichiometric ratios (1:1.2 acryloyl chloride to amine) to improve yields (typically 70–85%) .

Q. Which spectroscopic techniques are critical for confirming the structural identity of this compound?

- Answer :

- IR Spectroscopy : Look for C=O stretch (~1650–1680 cm⁻¹) and C=N/C-S stretches (~1550–1600 cm⁻¹) .

- ¹H/¹³C NMR : Key signals include:

- Chromene moiety : C4-H (δ ~6.2 ppm, singlet) and C7-H/C8-H (δ ~7.2–7.8 ppm, multiplet) .

- Thiadiazole protons : Ethyl group (δ ~1.3–1.5 ppm, triplet for CH3; δ ~2.8–3.0 ppm, quartet for CH2) .

- Mass Spectrometry (MS) : Molecular ion peak [M+H]+ matching the molecular weight (e.g., ~380–400 Da range) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported cytotoxic activities of structurally similar thiadiazole-acrylamide derivatives?

- Answer : Discrepancies often arise from:

- Cell line variability : MCF-7 (hormone-sensitive) vs. A549 (lung adenocarcinoma) may show differential sensitivity due to receptor expression .

- Assay conditions : IC50 values depend on incubation time (48 vs. 72 hours), serum concentration, and cytotoxicity endpoints (MTT vs. ATP assays) .

- Compound purity : Impurities >5% (e.g., unreacted precursors) can skew results; validate via HPLC (>95% purity) .

Q. What computational strategies support the rational design of analogs with enhanced anticancer activity?

- Answer :

- Molecular docking : Screen against targets like aromatase (CYP19A1) or FLT3 kinase to prioritize substituents (e.g., electron-withdrawing groups on chromene) .

- QSAR modeling : Correlate thiadiazole substituent bulk (e.g., ethyl vs. trifluoroethyl) with logP and cytotoxicity .

- MD simulations : Assess conformational stability of the acrylamide linker in aqueous vs. membrane environments .

Q. What experimental challenges arise in crystallizing acrylamide-thiadiazole hybrids, and how can they be mitigated?

- Answer :

- Challenges : Low solubility in common solvents (e.g., chloroform) and conformational flexibility of the acrylamide bond .

- Solutions :

- Solvent screening : Use DMSO/water mixtures (2:1) for slow evaporation .

- Cryo-crystallography : Employ synchrotron radiation for small crystals (<0.1 mm) .

- SHELXL refinement : Handle twinning or disorder using restraints for flexible moieties .

Data Contradiction Analysis

Q. Why do some studies report high cytotoxicity (IC50 < 0.1 mM) while others show moderate activity (IC50 > 1 mM) for ethyl-substituted thiadiazoles?

- Answer :

- Substituent positioning : Ethyl groups at the 5-position (vs. 2-position) enhance steric compatibility with hydrophobic enzyme pockets .

- Metabolic stability : Ethyl groups may reduce hepatic clearance compared to methyl analogs, prolonging exposure in vitro .

- Off-target effects : Uncontrolled ROS generation in NIH3T3 (non-cancer) cells can mask selectivity; use ROS scavengers (e.g., NAC) to validate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.